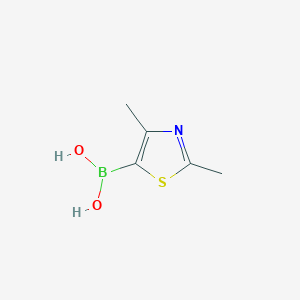
(2,4-Dimethylthiazol-5-YL)boronic acid
説明
“(2,4-Dimethylthiazol-5-YL)boronic acid” is a chemical compound with the molecular formula C5H8BNO2S and a molecular weight of 157 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of boronic acids, including “(2,4-Dimethylthiazol-5-YL)boronic acid”, often involves Suzuki–Miyaura coupling, a widely used carbon–carbon bond-forming reaction . Protodeboronation, a process that removes the boron group from boronic esters, is also a key step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethylthiazol-5-YL)boronic acid” consists of carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
Boronic acids, including “(2,4-Dimethylthiazol-5-YL)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst . Protodeboronation, a process that removes the boron group from boronic esters, is also a key step in the synthesis of these compounds .Physical And Chemical Properties Analysis
“(2,4-Dimethylthiazol-5-YL)boronic acid” has a molecular weight of 157 g/mol . Further physical and chemical properties may be available from the supplier .作用機序
Target of Action
(2,4-Dimethylthiazol-5-YL)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura coupling, the (2,4-Dimethylthiazol-5-YL)boronic acid interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The success of this reaction is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagent, and their rapid transmetalation with palladium (II) complexes .
Biochemical Pathways
The primary biochemical pathway affected by (2,4-Dimethylthiazol-5-YL)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .
Result of Action
The primary result of the action of (2,4-Dimethylthiazol-5-YL)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling . This enables the synthesis of a wide range of organic compounds . On a molecular and cellular level, the effects of this compound would largely depend on the specific context of its use, such as the type of reaction it is used in and the other compounds present.
Action Environment
The action, efficacy, and stability of (2,4-Dimethylthiazol-5-YL)boronic acid can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions under which the Suzuki-Miyaura coupling reaction is carried out . For example, the rate of transmetalation can be affected by the pH of the reaction environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO2S/c1-3-5(6(8)9)10-4(2)7-3/h8-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKUYVMTVVOHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(S1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697611 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-YL)boronic acid | |
CAS RN |
936361-37-4 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



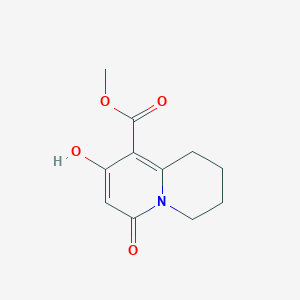
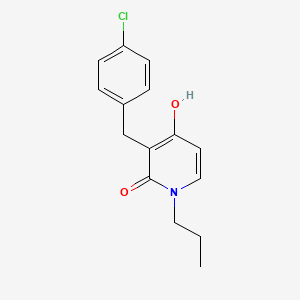
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
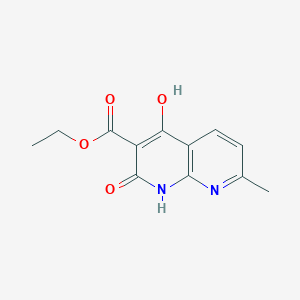




![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
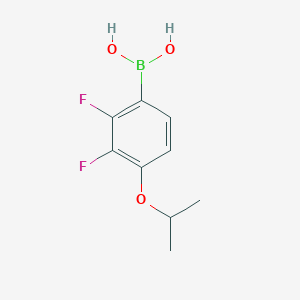
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)